molecular formula La B101452 Lanthanum-138 CAS No. 15816-87-2

Lanthanum-138

Cat. No. B101452
CAS RN: 15816-87-2
M. Wt: 137.90712 g/mol
InChI Key: FZLIPJUXYLNCLC-BJUDXGSMSA-N
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Patent
US05070072

Procedure details

A lanthanum precursor composition was prepared by transcarboxylating 2 grams of lanthanum acetate (40.5% by wt. La) with 8 grams of 2-ethylhexanoic acid to produce lanthanum 2 -ethylhexanoate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[La+3:5].C([O-])(=O)C.C([O-])(=O)C.[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([OH:19])=[O:18])[CH3:15]>>[La:5].[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([O-:19])=[O:18])[CH3:15].[La+3:5].[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([O-:19])=[O:18])[CH3:15].[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([O-:19])=[O:18])[CH3:15] |f:0.1.2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)[O-].[La+3].C(C)(=O)[O-].C(C)(=O)[O-]
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[La]
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.[La+3].C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05070072

Procedure details

A lanthanum precursor composition was prepared by transcarboxylating 2 grams of lanthanum acetate (40.5% by wt. La) with 8 grams of 2-ethylhexanoic acid to produce lanthanum 2 -ethylhexanoate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[La+3:5].C([O-])(=O)C.C([O-])(=O)C.[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([OH:19])=[O:18])[CH3:15]>>[La:5].[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([O-:19])=[O:18])[CH3:15].[La+3:5].[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([O-:19])=[O:18])[CH3:15].[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([O-:19])=[O:18])[CH3:15] |f:0.1.2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)[O-].[La+3].C(C)(=O)[O-].C(C)(=O)[O-]
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[La]
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.[La+3].C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05070072

Procedure details

A lanthanum precursor composition was prepared by transcarboxylating 2 grams of lanthanum acetate (40.5% by wt. La) with 8 grams of 2-ethylhexanoic acid to produce lanthanum 2 -ethylhexanoate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[La+3:5].C([O-])(=O)C.C([O-])(=O)C.[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([OH:19])=[O:18])[CH3:15]>>[La:5].[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([O-:19])=[O:18])[CH3:15].[La+3:5].[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([O-:19])=[O:18])[CH3:15].[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([O-:19])=[O:18])[CH3:15] |f:0.1.2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)[O-].[La+3].C(C)(=O)[O-].C(C)(=O)[O-]
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[La]
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.[La+3].C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.